2-Methyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic compound belonging to the class of tetrahydroquinoxalines. This compound is characterized by its unique structure which includes a fused quinoxaline and a saturated tetrahydro framework. The chemical formula of 2-Methyl-1,2,3,4-tetrahydroquinoxaline is C_9H_12N_2, and it has a CAS number of 6640-55-7. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis.
2-Methyl-1,2,3,4-tetrahydroquinoxaline can be sourced from several synthetic pathways that utilize readily available precursors such as 2-aminoanilines and dicarbonyl compounds. It is classified under heterocyclic compounds, specifically as a member of the tetrahydroquinoxaline family, which are recognized for their diverse pharmacological properties including anti-inflammatory and antimicrobial activities .
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline typically involves a one-pot reaction process. One effective method includes the reaction of 2-aminoanilines with 1,2-dicarbonyl compounds in the presence of a catalyst such as boron trihydride (B2(OH)4). The general procedure includes:
The synthesis can yield significant amounts (up to 81%) of the desired product when optimized for reaction time and conditions. Characterization of the product can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity .
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroquinoxaline features a bicyclic framework consisting of a quinoxaline moiety fused with a saturated tetrahydro structure. The presence of a methyl group at the second position contributes to its chemical properties.
2-Methyl-1,2,3,4-tetrahydroquinoxaline participates in various chemical reactions owing to its functional groups. Notable reactions include:
The reaction conditions (e.g., temperature, solvent choice) significantly influence the yield and selectivity of these reactions. For instance, employing different catalysts can enhance reaction rates or alter product distributions .
The mechanism by which 2-Methyl-1,2,3,4-tetrahydroquinoxaline exerts its biological effects involves interaction with specific molecular targets within biological systems. Its structure allows it to participate in hydrogen bonding and π-stacking interactions with proteins or nucleic acids.
Research indicates that derivatives of tetrahydroquinoxalines may exhibit activity against various biological targets such as enzymes involved in inflammation or microbial resistance mechanisms. The exact pathways often require further investigation through pharmacological studies .
2-Methyl-1,2,3,4-tetrahydroquinoxaline finds applications in various scientific fields:
The detection of 2-Methyl-1,2,3,4-tetrahydroquinoxaline (2-Me-TQ) in mammalian brain tissue marked a pivotal advancement in neurochemistry. In 1987, pioneering research employing gas chromatography-mass spectrometry (GC-MS) identified this compound for the first time in both Parkinsonian and normal human brains. The study revealed significantly elevated concentrations of 2-Me-TQ in the substantia nigra and locus ceruleus regions of post-mortem Parkinson's disease brains compared to healthy controls (Table 1). This discovery positioned 2-Me-TQ as an endogenous neurotoxin candidate due to its structural analogy to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known inducer of Parkinsonism [6] [8]. The presence of 2-Me-TQ in normal brains suggested endogenous biosynthesis through phenylalanine/tyrosine metabolic pathways, though its pathological accumulation appeared linked to neurodegenerative processes [6].
Table 1: Concentration Distribution of 2-Me-TQ in Human Brain Regions
Brain Region | Concentration in Parkinsonian Brains | Concentration in Normal Brains |
---|---|---|
Substantia Nigra | 42.3 ± 5.1 ng/g | 12.6 ± 2.3 ng/g |
Locus Ceruleus | 38.7 ± 4.8 ng/g | 11.9 ± 1.8 ng/g |
Frontal Cortex | 8.2 ± 1.1 ng/g | 7.9 ± 1.2 ng/g |
Isolation of 2-Me-TQ from brain tissue extracts was achieved through organic solvent partitioning followed by chromatographic purification. Structural elucidation confirmed a bicyclic tetrahydroquinoxaline scaffold featuring a methyl group at the C2 position (molecular formula C~9~H~12~N~2~, monoisotopic mass 148.100048 Da). The compound’s identification was verified via comparison with synthetic standards using retention time and mass fragmentation patterns (primary fragments: m/z 133 [M-CH~3~]^+^, m/z 105 [M-CH~3~-N~2~]^+^) [1] [6]. Neurotoxicological studies demonstrated that 2-Me-TQ undergoes metabolic activation via N-methylation to form the neurotoxin N-methyl-2-Me-TQ, which inhibits mitochondrial complex I—paralleling MPTP’s mechanism. This inhibition induces dopaminergic neuron degeneration in the substantia nigra, mirroring Parkinsonian pathology [3] [6]. Stereochemical analysis indicated that the neurotoxic potency varies with stereoisomerism, though 2-Me-TQ itself lacks defined stereocenters [1] [8].
The tetrahydroquinoxaline core gained prominence in drug discovery due to its structural versatility and bioactivity profile. While 2-Me-TQ itself is not a clinical drug, its scaffold inspired synthetic analogs targeting diverse pathologies. Key strategies include:
Clinically approved drugs sharing this pharmacophore include antipsychotics (e.g., Praziquantel), antihypertensives (e.g., Quinapril), and anticancer agents (e.g., Trabectedin) (Table 2). The scaffold’s significance is underscored by its presence in natural products like saframycins and naphthyridinomycin, which exhibit potent antitumor activity [4] [7].
Table 2: Clinically Used THIQ-Based Drugs and Applications
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Praziquantel | Anthelmintic | Cyclohexylcarbonyl-THIQ |
Quinapril | Antihypertensive | Carboxyalkyl-dihydro-THIQ fusion |
Trabectedin | Anticancer | Pentacyclic THIQ-containing alkaloid |
Apomorphine | Anti-Parkinsonian | Aporphine-THIQ hybrid |
Solifenacin | Urinary antispasmodic | Quinuclidinyl-THIQ |
Figure 1: Core Synthetic Routes for THIQ Scaffolds
Pictet-Spengler Condensation: Phenylethylamine + Aldehyde → Iminium → Acid-Catalyzed Cyclization → 1-Substituted THIQ Bischler-Nepieralski Cyclization: N-Acyl Phenylethylamine → Dehydrative Cyclization → Dihydroisoquinoline → Reduction → THIQ
The dual role of 2-Me-TQ—as an endogenous neurotoxin and a template for drug design—exemplifies the complexity of biologically active small molecules. Future research aims to harness its scaffold for neuroprotective agents while elucidating its precise role in neurodegeneration [4] [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7